molecular formula C13H7ClO B3046871 1-Acenaphthylenecarboxaldehyde, 2-chloro- CAS No. 13152-84-6

1-Acenaphthylenecarboxaldehyde, 2-chloro-

Cat. No.: B3046871
CAS No.: 13152-84-6
M. Wt: 214.64 g/mol
InChI Key: RCKKRABLZMRMAY-UHFFFAOYSA-N
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Description

1-Acenaphthylenecarboxaldehyde, 2-chloro- (CAS: 13152-84-6) is a halogenated polycyclic aromatic aldehyde featuring a fused acenaphthene backbone with a chlorine substituent at position 2 and a carboxaldehyde group at position 1 (Figure 1). The chloro substituent at position 2 and the aldehyde group at position 1 create distinct electronic and steric effects, influencing its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

2-chloroacenaphthylene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO/c14-13-10-6-2-4-8-3-1-5-9(12(8)10)11(13)7-15/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKKRABLZMRMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=C(C3=CC=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453471
Record name 1-Acenaphthylenecarboxaldehyde, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13152-84-6
Record name 1-Acenaphthylenecarboxaldehyde, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Acenaphthylenecarboxaldehyde, 2-chloro- can be achieved through several synthetic routes. One common method involves the chlorination of acenaphthylene followed by formylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylating agents like dimethylformamide (DMF) in the presence of a catalyst such as aluminum chloride. Industrial production methods may involve large-scale chlorination and formylation processes under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Acenaphthylenecarboxaldehyde, 2-chloro- undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of corresponding substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted acenaphthylene derivatives .

Scientific Research Applications

1-Acenaphthylenecarboxaldehyde, 2-chloro- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and effects on cell function and signal transduction.

    Medicine: It is explored for its potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Acenaphthylenecarboxaldehyde, 2-chloro- involves its interaction with molecular targets and pathways within biological systems. The formyl group can participate in nucleophilic addition reactions with biological nucleophiles such as amino acids or proteins, leading to the formation of covalent adducts. The chloro substituent can undergo nucleophilic substitution reactions, potentially modifying the activity of enzymes or receptors. These interactions can affect cellular processes and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Chlorinated Carboxaldehydes

Compound Name Molecular Formula Average Mass (g/mol) Core Structure Substituent Positions Key Applications/Reactivity
1-Acenaphthylenecarboxaldehyde, 2-chloro- C₁₂H₇ClO 202.64 Acenaphthene 1 (CHO), 2 (Cl) Pharmaceutical intermediates
2-Chlorocyclohex-1-enecarbaldehyde C₇H₉ClO 144.60 Cyclohexene 1 (CHO), 2 (Cl) Organic synthesis intermediates
Chloroacetaldehyde C₂H₃ClO 78.50 Linear aldehyde 1 (CHO), 2 (Cl) Industrial solvents, toxicant

Key Observations :

  • Acenaphthene vs. Cyclohexene Core: The acenaphthene backbone provides extended conjugation and rigidity compared to the monocyclic cyclohexene, enhancing stability and UV absorption properties .
  • Substituent Effects : The 2-chloro substituent in 1-Acenaphthylenecarboxaldehyde is ortho to the aldehyde group, creating steric hindrance that may slow nucleophilic attacks at the aldehyde compared to linear chloroacetaldehyde .

Biological Activity

1-Acenaphthylenecarboxaldehyde, 2-chloro- (CAS No. 13152-84-6) is an organic compound derived from acenaphthylene, characterized by a chloro substituent at the second position and a formyl group at the first position. This compound has garnered attention for its potential biological activities, mechanisms of action, and applications in various fields including chemistry, biology, and medicine.

  • Molecular Formula : C₁₃H₇ClO
  • Molecular Weight : 214.64 g/mol
  • Structure : The compound features a polycyclic aromatic hydrocarbon structure with a chloro and a formyl group, which influence its reactivity and biological interactions.

The biological activity of 1-Acenaphthylenecarboxaldehyde, 2-chloro- is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Nucleophilic Addition : The formyl group can participate in nucleophilic addition reactions with biological nucleophiles such as amino acids or proteins, forming covalent adducts that may alter the function of these biomolecules.
  • Nucleophilic Substitution : The chloro substituent can undergo nucleophilic substitution reactions, potentially modifying enzyme or receptor activities.

These interactions can affect cellular processes and signal transduction pathways, leading to diverse biological effects.

Biological Activities

Research has indicated several biological activities associated with 1-Acenaphthylenecarboxaldehyde, 2-chloro-:

  • Antimicrobial Activity : Studies have suggested that this compound exhibits antimicrobial properties against various pathogens.
  • Enzyme Inhibition : It has been explored for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Cytotoxicity : Preliminary studies indicate possible cytotoxic effects on certain cancer cell lines, warranting further investigation into its therapeutic potential.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of enzyme activity
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

Several case studies have investigated the biological implications of 1-Acenaphthylenecarboxaldehyde, 2-chloro-. For example:

  • Case Study on Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at specific concentrations. The mechanism was attributed to its interaction with bacterial cell membranes.
  • Case Study on Cytotoxic Effects : Research involving human cancer cell lines revealed that treatment with this compound resulted in significant cell death compared to control groups. The study highlighted the need for further exploration into the pathways affected by this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acenaphthylenecarboxaldehyde, 2-chloro-
Reactant of Route 2
1-Acenaphthylenecarboxaldehyde, 2-chloro-

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